1-(Trifluoromethyl)cyclopentanecarbaldehyde
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Overview
Description
1-(Trifluoromethyl)cyclopentanecarbaldehyde is a versatile chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.141 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to an aldehyde group. Its unique structure and properties make it valuable in various fields, including organic synthesis and drug development.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclopentanecarbaldehyde can be achieved through several routes. One common method involves the reaction of a cyclopentanone derivative with trifluoroacetic anhydride in the presence of a catalyst such as pyridine . This reaction typically proceeds under mild conditions, resulting in high yields and purity of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and specific catalysts or reagents tailored to the desired transformation. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other functionalized derivatives .
Scientific Research Applications
1-(Trifluoromethyl)cyclopentanecarbaldehyde finds extensive applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Drug Development: Its unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopentanecarbaldehyde is primarily determined by its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved in its action depend on the specific application and the nature of the derivatives formed from it .
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclopentanecarbaldehyde can be compared with other similar compounds, such as:
Cyclopentanecarbaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethyl-substituted aldehydes: Share the trifluoromethyl group but differ in the ring structure, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of a cyclopentane ring with a trifluoromethyl group and an aldehyde group, providing a distinct set of properties and reactivity patterns .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWEWSZMABMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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